N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide
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Description
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H21N5O6S and its molecular weight is 471.49. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide, have been extensively reviewed for their antitumor properties. Compounds like bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides have shown promise in preclinical testing stages for various cancers. These structures are pivotal in the synthesis of new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
1,3,4-Oxadiazole Tailored Compounds in Therapeutic Applications
The peculiar structural feature of the 1,3,4-oxadiazole ring, found in this compound, is beneficial for effective binding with enzymes and receptors in biological systems. This property enables these derivatives to elicit a wide array of bioactivities, making them a focus of research in medicinal chemistry. Compounds with the 1,3,4-oxadiazole base are used in treating ailments like cancer, fungal infections, tuberculosis, and more due to their high therapeutic potency (Verma et al., 2019).
Significance of 1,3,4-Oxadiazole in Drug Development
The 1,3,4-oxadiazole core is integral to countless significant bioactive molecules due to its ability to act as a surrogate for carboxylic acids, carboxamides, and esters. It holds applications across a spectrum of fields, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The review emphasizes the importance of the 1,3,4-oxadiazole core in developing new drug aspirants for treating various diseases, highlighting its efficacy and reduced toxicity in medicinal agents (Rana et al., 2020).
Properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6S/c1-3-31-15-9-7-14(8-10-15)23-18(27)12-33-21-25-24-19(32-21)11-22-20(28)16-5-4-6-17(13(16)2)26(29)30/h4-10H,3,11-12H2,1-2H3,(H,22,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKWHGJISJTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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